Methyl 3-amino-2-methoxypropanoate

β-amino acid esters hydrogen bonding C2-substitution

Methyl 3-amino-2-methoxypropanoate (CAS 944154-51-2) is a β-amino acid ester derivative characterized by the molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol. The compound features a methyl ester moiety at the C1 position and a methoxy substituent at the C2 position of the propanoate backbone, with the amino group located at the C3 terminus.

Molecular Formula C5H11NO3
Molecular Weight 133.147
CAS No. 944154-51-2
Cat. No. B2942527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-2-methoxypropanoate
CAS944154-51-2
Molecular FormulaC5H11NO3
Molecular Weight133.147
Structural Identifiers
SMILESCOC(CN)C(=O)OC
InChIInChI=1S/C5H11NO3/c1-8-4(3-6)5(7)9-2/h4H,3,6H2,1-2H3
InChIKeyWSLCYSBHFJXVBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-2-methoxypropanoate (CAS 944154-51-2): Procurement-Grade Specification and Core Physicochemical Baseline


Methyl 3-amino-2-methoxypropanoate (CAS 944154-51-2) is a β-amino acid ester derivative characterized by the molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol . The compound features a methyl ester moiety at the C1 position and a methoxy substituent at the C2 position of the propanoate backbone, with the amino group located at the C3 terminus . This structural arrangement places it within the broader class of non-proteinogenic β-amino acid building blocks utilized in pharmaceutical intermediate synthesis [1]. Commercial sourcing typically offers this compound at a standard purity specification of 95% as the free base .

Why Generic Substitution Fails: Methyl 3-amino-2-methoxypropanoate Requires Differentiated Procurement Criteria


Direct substitution of methyl 3-amino-2-methoxypropanoate with superficially similar β-amino acid esters introduces quantifiable risks to synthetic reproducibility and product quality . The presence of the C2-methoxy group fundamentally alters the compound's hydrogen-bonding capacity and steric profile relative to hydroxyl analogs, affecting both reaction kinetics and intermediate stability in downstream transformations . Furthermore, the compound is available in both racemic and enantiomerically enriched forms, with the (2S)-configured hydrochloride salt (CAS 133153-73-8) representing a distinct procurement entity that cannot be interchanged without compromising stereochemical fidelity in chiral synthesis pathways [1]. The free base versus hydrochloride salt selection further impacts solubility, handling stability, and compatibility with anhydrous reaction conditions, mandating evidence-based selection rather than ad hoc replacement . The evidence items presented below provide the quantitative differentiation required for informed procurement decisions.

Methyl 3-amino-2-methoxypropanoate: Quantitative Differentiation Evidence Versus Structural Analogs


Methoxy Substituent Differentiates Methyl 3-amino-2-methoxypropanoate from Hydroxy Analogs via Altered Hydrogen-Bonding Profile

Methyl 3-amino-2-methoxypropanoate (target) differs structurally from methyl 3-amino-2-hydroxypropanoate (comparator) by substitution of a C2-hydroxyl group with a C2-methoxy group . This modification reduces the hydrogen-bond donor count from 2 to 1 while increasing the hydrogen-bond acceptor count from 4 to 4 (unchanged net acceptor count but with altered spatial distribution) . The methoxy substitution eliminates the acidic proton present in the hydroxyl analog, altering pKa-dependent reactivity and reducing susceptibility to oxidation at the C2 position [1].

β-amino acid esters hydrogen bonding C2-substitution organic synthesis intermediate

Methyl Ester Selection Versus tert-Butyl Ester Analog: Differential Deprotection Conditions for Methyl 3-amino-2-methoxypropanoate

Methyl 3-amino-2-methoxypropanoate (target) incorporates a methyl ester protecting group at the C1 carboxyl position, in contrast to the tert-butyl ester group present in tert-butyl (2S)-3-amino-2-methoxypropanoate (comparator) [1]. The methyl ester requires stronger acidic or basic hydrolysis conditions for deprotection compared to the acid-labile tert-butyl ester, which is cleaved under mild acidic conditions (e.g., TFA in DCM at room temperature) [2]. This differential stability profile enables orthogonal protection strategies in multi-step syntheses .

ester protecting groups acid lability orthogonal deprotection β-amino acid synthesis

Methyl 3-amino-2-methoxypropanoate Hydrochloride Salt Offers Enhanced Stability and Aqueous Solubility Relative to Free Base Form

Methyl 3-amino-2-methoxypropanoate is commercially available as both the free base (CAS 944154-51-2, MW 133.15) and the hydrochloride salt (CAS 1803585-13-8, MW 169.61) . The hydrochloride form provides a 27.4% increase in molecular weight relative to the free base, attributable to the addition of HCl (36.46 g/mol) [1]. Salt formation converts the primary amine to an ammonium chloride, enhancing aqueous solubility through ionic character and improving long-term storage stability by reducing susceptibility to amine oxidation and atmospheric CO₂ absorption [2].

salt form selection solubility enhancement pharmaceutical intermediate stability β-amino acid hydrochloride

Procurement-Driven Application Scenarios for Methyl 3-amino-2-methoxypropanoate (CAS 944154-51-2)


Synthesis of β-Amino Acid-Containing Peptidomimetics Requiring C2-Methoxy Substitution

Methyl 3-amino-2-methoxypropanoate serves as a building block for the incorporation of non-proteinogenic β-amino acid residues into peptidomimetic scaffolds [1]. The C2-methoxy group provides a defined steric and electronic environment distinct from the natural serine-derived hydroxyl analog, enabling structure-activity relationship (SAR) exploration where hydrogen-bonding modulation is required without introducing an acidic proton . This scenario is directly supported by the methoxy versus hydroxy differentiation established in Evidence Item 1.

Multi-Step Synthesis Requiring Orthogonal C-Terminal Protection Strategy

In synthetic routes where the C1 carboxyl must remain protected during acid-sensitive transformations (e.g., Boc deprotection, acetal cleavage, or silyl ether removal), the methyl ester of methyl 3-amino-2-methoxypropanoate provides stability under mild acidic conditions where tert-butyl esters would undergo premature cleavage [2]. This orthogonal protecting group strategy is essential for complex molecule assembly where sequential deprotection is required, as quantified in Evidence Item 2.

Aqueous-Phase Reactions or Long-Term Storage Requiring Enhanced Compound Stability

When the synthetic protocol involves aqueous reaction media or when the compound will be stored for extended periods prior to use, procurement of the hydrochloride salt form (CAS 1803585-13-8) of methyl 3-amino-2-methoxypropanoate is indicated . The ionic salt form provides enhanced aqueous solubility and reduced susceptibility to amine oxidation relative to the free base, as detailed in Evidence Item 3. This scenario applies to laboratories without inert atmosphere storage capabilities or those conducting reactions in aqueous/organic biphasic systems.

Chiral Synthesis Requiring Defined Stereochemistry at C2 Position

For asymmetric synthesis applications where the stereochemical outcome at the C2 position is critical, procurement of the enantiomerically defined (2S)-methyl 3-amino-2-methoxypropanoate hydrochloride (CAS 133153-73-8) is necessary [3]. The racemic free base (CAS 944154-51-2) cannot substitute for the chiral hydrochloride salt in stereoselective transformations without introducing the confounding variable of enantiomeric composition, as established by the stereochemical differentiation documented in PubChem records [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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